

Technical Guide: Cefaloram Solubility & Stability Profiling[1][2][3]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Cefaloram

CAS No.: 859-07-4

Cat. No.: B1204034

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Executive Summary & Chemical Identity[1][2][3][4][5]

Cefaloram (CAS: 859-07-4) is a first-generation cephalosporin antibiotic characterized by a 3-acetoxymethyl-3-cephem-4-carboxylic acid core.[1][2][3][4] Like its structural analogs Cephalothin and Cefazolin, its solubility profile is dictated by its zwitterionic nature and the integrity of its beta-lactam ring.[2][3]

Effective laboratory utilization of **Cefaloram** requires a precise understanding of its solubility limits to prevent experimental artifacts caused by micro-precipitation or hydrolytic degradation.[2][3] This guide provides a scientifically grounded approach to solubilizing **Cefaloram** for in vitro applications, emphasizing the critical distinction between the Free Acid and Sodium Salt forms.

Chemical Profile[1][2][3][5][6][7][8][9][10][11][12]

- IUPAC Name: 3-(Acetoxymethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][2][3][4]

- Molecular Weight: 390.41 g/mol [1][4]
- Core Structure: Beta-lactam fused to a dihydrothiazine ring.[1][2][3][4]
- Critical Stability Factor: The -lactam ring is highly susceptible to nucleophilic attack (hydrolysis) in alkaline conditions (pH > 8.0).[1][2][3][4]

Solubility Landscape

The following data summarizes the solubility behavior of **Cefaloram**. Note that while specific legacy data for **Cefaloram** is less abundant than for Cefazolin, the physicochemical behavior is consistent across the 3-acetoxymethyl-cephem class.[1][2][3][4]

Table 1: Solubility Matrix (Estimated at 25°C)

Solvent	Form: Free Acid	Form: Sodium Salt	Application Suitability
Water	Low (< 1 mg/mL)	High (> 50 mg/mL)	Ideal for working solutions; requires pH adjustment for free acid.[1][2][3][4]
DMSO	High (> 20 mg/mL)	High (> 20 mg/mL)	Preferred for cryo-storage stocks (1000X).[1][2][3][4]
Methanol	Moderate (~5-10 mg/mL)	Moderate	Secondary choice; potential for transesterification over long periods.[1][2][3][4]
Ethanol	Low (< 2 mg/mL)	Low	Poor choice; high risk of precipitation upon dilution.[1][2][3][4]
PBS (pH 7.2)	Moderate	High	Standard for biological assays.[1][2][3][4]

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*Critical Technical Insight: **Cefaloram** is often supplied as a free acid.[1][2][3][4] Attempting to dissolve the free acid directly in neutral water often results in a suspension.[2][3] It requires a slightly basic environment (addition of NaHCO_3 or NaOH) to deprotonate the carboxylic acid and achieve solubility, or the use of DMSO as a primary carrier.[2]*

Solvent Selection & Mechanism

The DMSO Advantage (Universal Stock)

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions (e.g., 10–50 mg/mL).[1][2][3]

- Mechanism: DMSO is a polar aprotic solvent that disrupts the intermolecular hydrogen bonding of the crystalline **Cefaloram** lattice without chemically attacking the beta-lactam ring (unlike protic solvents at high pH).[2]
- Sterility: DMSO solutions at high concentrations are self-sterilizing against many microbes, though filtration is still recommended.[1][2][3][4]

Aqueous Buffers (Working Solutions)

Once dissolved in DMSO, **Cefaloram** can be diluted into aqueous buffers (PBS, HEPES).[1][2][3][4]

- Precipitation Risk: If the final concentration of DMSO < 1% and the **Cefaloram** concentration exceeds its aqueous solubility limit (approx.[2] 0.5 mg/mL for free acid without pH adjustment), "crash-out" precipitation may occur.[1][2][3][4]
- Mitigation: Always add the concentrated DMSO stock slowly to the vortexing buffer, not the other way around.

Experimental Protocols

Protocol A: Preparation of 10 mg/mL Stock Solution (DMSO)

Objective: Create a stable, high-concentration master stock for -20°C storage.

- Weighing: Accurately weigh 10 mg of **Cefaloram** powder into a sterile microcentrifuge tube.
- Solvation: Add 1.0 mL of anhydrous DMSO (ACS Grade, ≥99.9%).
- Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.^{[1][2][4]} Avoid heating > 37°C to prevent thermal degradation.^{[1][2][4]}
- Sterilization: Pass the solution through a 0.22 µm PTFE (hydrophobic) or Nylon syringe filter.^{[1][2][3][4]} Do not use Cellulose Acetate for pure DMSO.^{[1][3]}
- Aliquot & Store: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Dissolving Cefaloram Free Acid in Water

Objective: Solubilize the acid form without organic solvents.

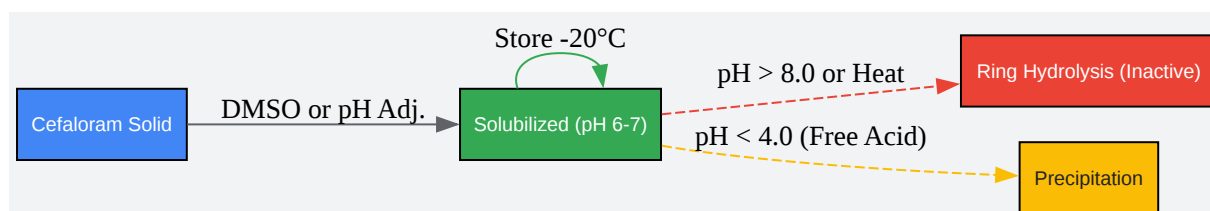
- Suspension: Suspend 10 mg **Cefaloram** in 0.8 mL of sterile distilled water. (It will likely remain cloudy).^{[1][2][4]}
- Titration: Add 0.1 M NaOH or NaHCO₃ dropwise while stirring.
- Clarification: Monitor visual clarity. Once the solution clears (approx. pH 6.0–7.0), stop adding base immediately.^{[1][2][3][4]}
- Volume Adjustment: Adjust final volume to 1.0 mL with water.
- Validation: Check pH. If pH > 8.0, discard (ring hydrolysis likely occurred).^{[1][2][3][4]}

Stability & Degradation Pathways^{[1][3][5][7][10][11][13][14]}

The beta-lactam ring is the "Achilles' heel" of **Cefaloram**.^[2] Its stability is strictly pH-dependent.^{[1][2][3][4]}

- pH < 4.0: Acid-catalyzed hydrolysis (slow).^{[1][2][3][4]}
- pH 4.5 – 7.0: Optimal Stability Window.^{[1][3][4]}
- pH > 8.0: Base-catalyzed hydrolysis (rapid).^{[1][2][3][4]} The hydroxide ion attacks the carbonyl carbon of the beta-lactam, opening the ring and rendering the antibiotic biologically inert.

Visualization: Stability Logic



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Figure 1: State transition diagram showing the stability window (Green) versus degradation (Red) and precipitation (Yellow) risks.^{[1][2][3][4]}

Troubleshooting Guide

Observation	Root Cause	Corrective Action
Cloudiness upon water addition	Compound is likely the Free Acid form. ^{[1][2][3][4]}	Add small volume of 0.1M NaHCO ₃ or switch to DMSO stock method. ^{[2][3][4]}
Yellowing of solution	Beta-lactam hydrolysis (oxidation). ^{[1][2][3][4]}	Discard solution. Ensure storage was at -20°C and pH was neutral.
Precipitate in cell culture media	"Crash-out" effect from high concentration. ^{[1][2][3][4]}	Dilute the DMSO stock further before adding to media. ^{[2][3]} Ensure final DMSO < 0.5%.

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- To cite this document: BenchChem. [Technical Guide: Cefaloram Solubility & Stability Profiling[1][2][3]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1204034/docs#technical-guide-cefaloram-solubility-stability-profiling-1-2-3>]

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